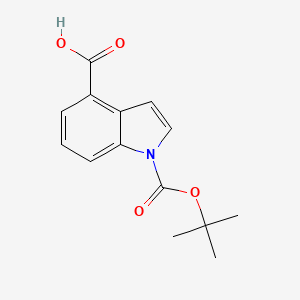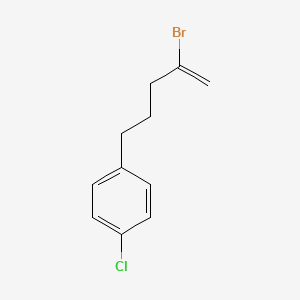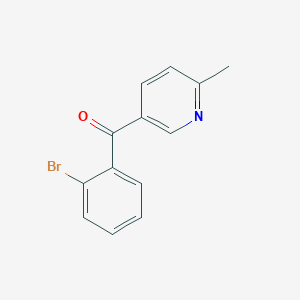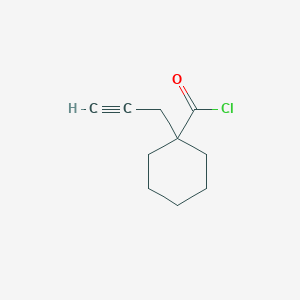
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride, also known as 1-chloro-2-propynylcyclohexane, is an organochloride compound that has a wide range of applications in the scientific research and industrial fields. It is a colorless, volatile liquid with a pungent odor and a boiling point of 75°C. It is used as a reagent for the synthesis of other compounds, and as a catalyst in various reactions. In addition, it has been used as a precursor in the production of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
Enantioselective Synthesis
Chiral amino alcohols, derived from cyclohexane, have been utilized as ligands in the enantioselective addition of diethylzinc to aldehydes. This method allows for the synthesis of various chiral secondary alcohols with high enantioselectivity, demonstrating the utility of cyclohexane derivatives in asymmetric catalysis (Asami et al., 2015).
Copolymerization with Carbon Dioxide
Cyclohexene oxide, a compound related to cyclohexane derivatives, has been copolymerized with carbon dioxide using catalysts based on diethylzinc and polyhydric phenols. This process yields copolymers with predominant carbonate linkages, illustrating the potential of cyclohexane derivatives in polymer chemistry (Kuran & Listoś, 1994).
Photochemical Reactions
The photochemistry of cyclopropaphenanthrene derivatives, which can be considered structural analogs to cyclohexane derivatives, has been studied. These compounds provide insights into the behavior of cyclohexane-based compounds under UV irradiation, expanding the understanding of their photochemical properties (Hardikar et al., 2015).
Oxidation Reactions
Cyclohexane has been subjected to oxidation reactions in the presence of metal chlorides, leading to various products such as chlorocyclohexane and cyclohexanone. These studies highlight the reactivity of cyclohexane derivatives towards oxidation and their potential applications in synthetic chemistry (Ho & Lau, 2000).
Catalysis and Bond Activation
Research has also focused on the activation of C-H bonds and the oxidative addition of chlorohydrocarbons to metal complexes, demonstrating the role of cyclohexane derivatives in facilitating bond activation and catalysis in organometallic chemistry (Jiao et al., 2015).
Propriétés
IUPAC Name |
1-prop-2-ynylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKGYGDBJDRKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664694 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72335-84-3 | |
| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




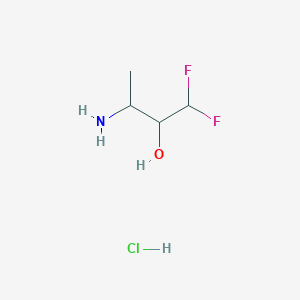


![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)
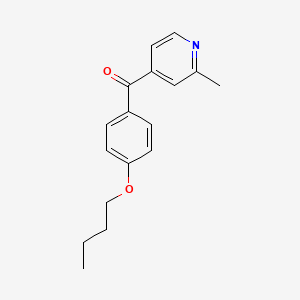


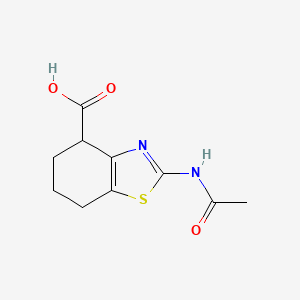
![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)
